molecular formula C11H13N3O5 B2455067 4-(2-Methyl-4,6-dinitrophenyl)morpholine CAS No. 134787-65-8

4-(2-Methyl-4,6-dinitrophenyl)morpholine

Cat. No.: B2455067
CAS No.: 134787-65-8
M. Wt: 267.241
InChI Key: CNIJZNOJDWGSCI-UHFFFAOYSA-N
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Description

4-(2-Methyl-4,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C11H13N3O5. It is known for its unique structure, which includes a morpholine ring attached to a dinitrophenyl group. This compound has various applications in scientific research and industry due to its distinct chemical properties .

Properties

IUPAC Name

4-(2-methyl-4,6-dinitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)7-10(14(17)18)11(8)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJZNOJDWGSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4,6-dinitrophenyl)morpholine typically involves the nitration of 2-methylphenylmorpholine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective formation of the dinitro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4,6-dinitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted morpholine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

4-(2-Methyl-4,6-dinitrophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4,6-dinitrophenyl)morpholine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, which can affect cellular processes. The morpholine ring can interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-2,6-dinitrophenyl)morpholine
  • 2-Methyl-4,6-dinitrophenylmorpholine

Uniqueness

4-(2-Methyl-4,6-dinitrophenyl)morpholine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Q & A

Basic: What spectroscopic techniques are recommended for structural characterization of 4-(2-Methyl-4,6-dinitrophenyl)morpholine, and how should data from these methods be interpreted?

Answer:
Raman and infrared (IR) spectroscopy are critical for identifying vibrational modes associated with functional groups like nitro (-NO₂) and morpholine rings. For example, pressure-dependent Raman studies (0–3.5 GPa) reveal peak splitting (e.g., the 1175 cm⁻¹ mode splits into 1170 and 1177 cm⁻¹ at 1.7 GPa) and merging (e.g., 2988/2995 cm⁻¹ modes merge at 0.7 GPa), which indicate conformational or phase changes . Nuclear magnetic resonance (NMR) is essential for confirming substituent positions and molecular symmetry, as demonstrated in analogous sulfonyl-morpholine derivatives . Data interpretation should involve:

  • Ab-initio calculations to assign vibrational bands accurately.
  • Monitoring pressure-induced shifts (e.g., C-H stretching modes between 2980–3145 cm⁻¹) to infer hydrogen bonding (C-H···O) and lattice interactions .

Basic: What are the critical safety considerations when handling nitro-substituted morpholine derivatives in laboratory settings?

Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, as nitro compounds may irritate respiratory systems .
  • Fire Safety: Employ water fog, dry powder, or CO₂ extinguishers due to high flash points (~184°C) .
  • Storage: Airtight containers in cool, dry environments to prevent degradation .
  • Emergency Protocols: Rinse eyes with water for 15 minutes if exposed and seek immediate medical attention .

Advanced: How can researchers investigate pressure-induced structural phase transitions in nitroaryl morpholine compounds using vibrational spectroscopy?

Answer:
Methodology:

Pressure Application: Use diamond anvil cells to apply hydrostatic pressure (0–3.5 GPa).

Spectral Monitoring: Collect Raman spectra in key regions:

  • C-H Stretching (2980–3145 cm⁻¹): Merging/splitting (e.g., 3070/3085 cm⁻¹ modes merging above 2.5 GPa) indicates conformational changes .
  • Ring Vibrations (1100–1200 cm⁻¹): Peak shifts (e.g., 1103 cm⁻¹ overtaking 1127 cm⁻¹) suggest altered molecular packing .

Data Validation:

  • X-ray Diffraction (XRD): Correlate spectral changes with lattice parameter shifts.
  • Dielectric Spectroscopy: Assess electronic environment modifications during phase transitions .

Table 1: Pressure-dependent spectral changes in morpholine derivatives

Pressure (GPa)Observed Spectral Changes
0.7Merging of 2988/2995 cm⁻¹ modes
1.7New mode at 3129 cm⁻¹; split at 1175 cm⁻¹
2.5Merging of 3070/3085 cm⁻¹ modes; split at 3012/3023 cm⁻¹

Advanced: What methodologies resolve contradictions in vibrational mode assignments under varying experimental conditions (e.g., ambient vs. high pressure)?

Answer:
To address discrepancies:

Computational Modeling: Perform density functional theory (DFT) simulations to predict vibrational modes under specific pressures. For example, ab-initio calculations can explain why the 3070 cm⁻¹ mode merges with 3085 cm⁻¹ at high pressure due to weakened C-H···O interactions .

Cross-Technique Validation: Combine Raman/IR data with XRD to confirm structural rearrangements. Discontinuities in pressure-derivative plots (dω/dp) at 0.7, 1.7, and 2.5 GPa align with phase transitions, validated via lattice parameter changes .

Temperature Studies: Isolate pressure effects from thermal contributions by conducting temperature-dependent spectroscopy.

Advanced: How should researchers design experiments to validate the stability and reactivity of nitroaryl morpholine derivatives under extreme conditions?

Answer:
Experimental Design:

High-Pressure/Temperature Stability: Use in situ Raman spectroscopy to monitor nitro group vibrations (~1500 cm⁻¹) for decomposition signs at elevated pressures (>3 GPa) or temperatures (>200°C).

Thermal Analysis: Differential scanning calorimetry (DSC) detects exothermic/endothermic transitions, correlating with spectroscopic data.

Safety Protocols: Implement blast shields and remote operation systems due to potential explosive decomposition .

Environmental Reactivity: Assess photostability via UV-Vis spectroscopy under controlled light exposure.

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